(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate
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Description
(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Biological Activity
The compound (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate is a thiazole derivative that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the o-tolylimino group and the hydroxyethyl substituent contributes to its unique properties. The molecular formula can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃S
- Molecular Weight: 281.34 g/mol
Antimicrobial Properties
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A recent study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis mediated by caspase activation.
Case Study: MCF-7 Cell Line
In vitro experiments showed:
- IC50 Value: 25 µM
- Effect on Cell Cycle: Induction of G1 phase arrest
- Apoptotic Markers: Increased expression of Bax and decreased expression of Bcl-2
Insecticidal Activity
Another area of interest is the insecticidal activity of this compound. It has been included in formulations aimed at controlling pest populations. Studies have shown that it acts as a neurotoxin in insects, leading to paralysis and death.
Insect Species | Lethal Concentration (LC50) |
---|---|
Drosophila melanogaster | 10 µg/mL |
Aedes aegypti | 5 µg/mL |
The biological activities exhibited by this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound interacts with lipid membranes, altering permeability.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction: Potential intercalation with DNA has been suggested, leading to inhibition of replication.
Properties
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(2-methylphenyl)imino-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-15(20)10-13-11-22-16(18(13)8-9-19)17-14-7-5-4-6-12(14)2/h4-7,11,19H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVNVKDBQZTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=CC=C2C)N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.